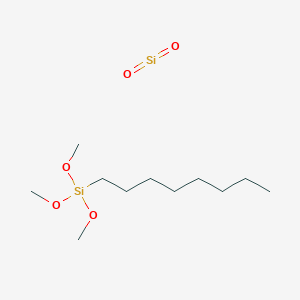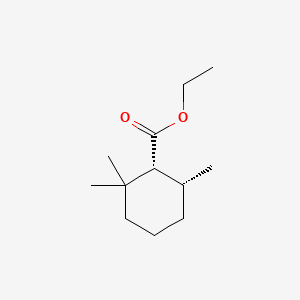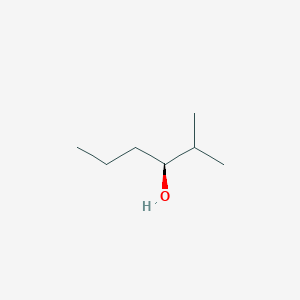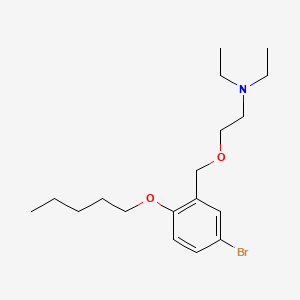
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- is a chemical compound with the molecular formula C18H30BrNO2 and a molecular weight of 372.34 g/mol . This compound is characterized by the presence of a triethylamine group attached to a benzyloxy moiety, which is further substituted with a bromine atom and a pentyloxy group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- can be achieved through a multi-step process involving the following key steps:
Etherification: The attachment of the pentyloxy group to the benzyloxy moiety.
Amine Substitution: The final step involves the substitution of the triethylamine group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
科学的研究の応用
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Employed in the study of biological pathways and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- involves its interaction with specific molecular targets and pathways. The triethylamine group can act as a base, facilitating various chemical reactions. The bromine and pentyloxy groups can participate in interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Triethylamine: A simpler compound with similar basic properties but lacking the bromine and pentyloxy substitutions.
Diethylamine: Another amine with similar reactivity but different structural features.
Trimethylamine: A related compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine and pentyloxy groups allows for unique interactions and reactivity compared to other similar amines.
特性
CAS番号 |
109965-82-4 |
|---|---|
分子式 |
C18H30BrNO2 |
分子量 |
372.3 g/mol |
IUPAC名 |
2-[(5-bromo-2-pentoxyphenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H30BrNO2/c1-4-7-8-12-22-18-10-9-17(19)14-16(18)15-21-13-11-20(5-2)6-3/h9-10,14H,4-8,11-13,15H2,1-3H3 |
InChIキー |
OKLNKVUJLBLOSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)Br)COCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


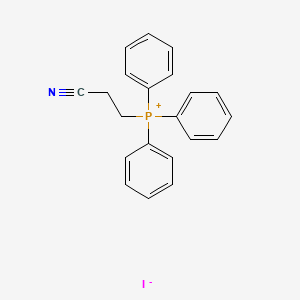
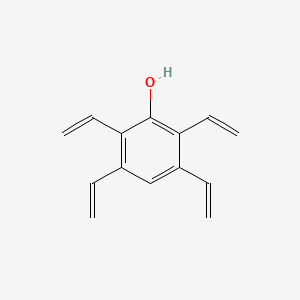
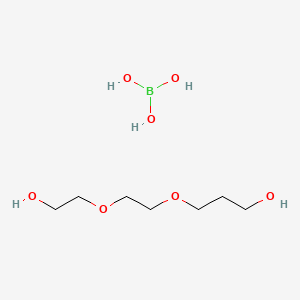
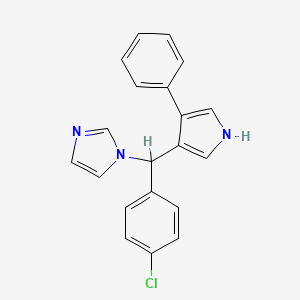
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
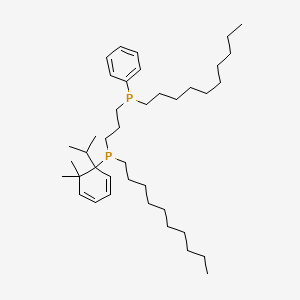
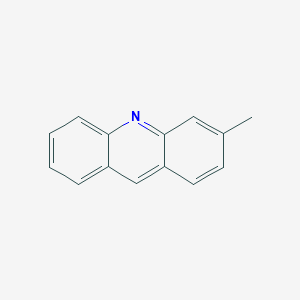
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
